molecular formula C24H29N3O2 B4513132 N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B4513132
M. Wt: 391.5 g/mol
InChI Key: PVCYQQGIIVINOV-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound featuring a 1-benzylpiperidine scaffold linked to a 4-methoxyindole moiety via a propanamide chain. This structure is of significant interest in medicinal chemistry research, particularly in the exploration of novel biologically active molecules. The 1-benzylpiperidine subunit is a privileged structure in neuroscience research, frequently found in ligands that interact with central nervous system targets . Compounds incorporating this scaffold are investigated for their potential activity against acetylcholinesterase (AChE) and the serotonin transporter (SERT), making them relevant to the study of complex neurological conditions . Furthermore, the 4-anilidopiperidine structure, a core motif in this compound's architecture, is a well-known template for potent synthetic analgesics like fentanyl and its derivatives, which are μ-opioid receptor agonists . The inclusion of a 4-methoxyindole group may modulate the compound's physicochemical properties and binding affinity, offering a avenue for structure-activity relationship (SAR) studies. This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(4-methoxyindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-29-23-9-5-8-22-21(23)12-16-27(22)17-13-24(28)25-20-10-14-26(15-11-20)18-19-6-3-2-4-7-19/h2-9,12,16,20H,10-11,13-15,17-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCYQQGIIVINOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1. Receptor Affinity Studies
Research has indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinity for sigma receptors (σ1 and σ2). These receptors are implicated in various neurological processes and may play roles in pain modulation, neuroprotection, and the treatment of psychiatric disorders .

2. Antidepressant Activity
Studies have shown that compounds similar to N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide demonstrate antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to interact with sigma receptors may confer protective effects against neuronal damage .

Case Studies

Case Study 1: Sigma Receptor Modulation
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various N-(1-benzylpiperidin-4-yl) derivatives for their sigma receptor affinity. The results indicated that modifications to the indole structure significantly influenced binding affinity and selectivity .

Case Study 2: Antidepressant Efficacy
In another investigation, researchers assessed the antidepressant effects of several derivatives in rodent models. The findings suggested that compounds with high sigma receptor affinity exhibited pronounced antidepressant-like behaviors, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide with key analogs, focusing on structural variations and biological implications.

Compounds with Indole and Propanamide Motifs

Compound Name Structural Features Biological Activity Key Differences Reference
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide Dual indole rings (5-fluoro and 4-methoxy substituents), ethyl linker Anticancer, antiviral Dual indole system enhances receptor cross-talk but reduces metabolic stability compared to the target compound’s single indole.
3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide Thienopyrazole core, 4-methoxyindole Not specified (predicted kinase inhibition) Replacement of benzylpiperidine with thienopyrazole alters solubility and target selectivity.
N-(4-Pyridinylmethyl)-1-butanamine hydrochloride Pyridine instead of indole, shorter alkyl chain Antimicrobial, anticancer Lack of indole and propanamide reduces interactions with serotonin-related targets.

Compounds with Benzylpiperidine and Heterocyclic Cores

Compound Name Structural Features Biological Activity Key Differences Reference
N-(1-benzylpiperidin-4-yl)-3-(quinazolin-2,4-dione)propanamide Quinazolinone core, benzylpiperidine Antitumor (tubulin inhibition) Quinazolinone enhances DNA intercalation but reduces blood-brain barrier penetration vs. indole.
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide Dual benzyl groups, no indole Opioid receptor modulation Absence of indole limits activity to neurological targets.
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(methylthio)phenyl)propanamide Benzo[d]oxazole-pyrrolidine hybrid Antitumor, anti-inflammatory Benzo[d]oxazole improves oxidative stability but reduces indole-specific receptor affinity.

Structural-Activity Relationship (SAR) Insights

  • Indole Substitution: 4-Methoxyindole (target compound) improves lipophilicity and π-π stacking vs. 5-fluoroindole (weaker electron-withdrawing effects) . Thienopyrazole replacement () introduces sulfur-mediated polar interactions but reduces planarity critical for indole-based receptor binding.
  • Benzylpiperidine vs. Other Cores: Benzylpiperidine enhances CNS penetration compared to pyridine () or quinazolinone () .
  • Linker Flexibility :
    • Propanamide in the target compound allows better conformational adaptability than rigid ethyl () or butanamine () linkers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, and what purification techniques are recommended?

  • Answer : The synthesis typically involves multi-step condensation reactions. For example, benzylpiperidine derivatives are functionalized via coupling with indole moieties using reagents like EDCI/HOBt for amide bond formation. Key intermediates (e.g., 1-benzylpiperidin-4-amine) are prepared via reductive amination or nucleophilic substitution, followed by purification via column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization . NMR and LC-MS are critical for verifying intermediate purity .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) resolves the benzylpiperidine and indole substituents. For example, the methoxy group on the indole ring is identified via a singlet at ~3.8 ppm in 1H NMR . X-ray crystallography may be used if crystalline forms are obtainable .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Based on structurally related piperidine derivatives, wear nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust/aerosols; use fume hoods for weighing. Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Dispose via licensed chemical waste services .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the methoxyindole moiety to enhance target binding?

  • Answer : Substituting the 4-methoxy group with halogens (e.g., fluoro) or bulkier alkoxy groups (e.g., ethoxy) alters steric and electronic interactions. For instance, 5-methoxyindole analogs show reduced affinity for serotonin receptors compared to 4-methoxy derivatives, suggesting positional sensitivity . Computational docking (e.g., AutoDock Vina) can predict binding poses with targets like PARP1 .

Q. How can researchers resolve contradictions in reported IC50 values for kinase inhibition assays involving this compound?

  • Answer : Variability may arise from assay conditions (e.g., ATP concentrations, cell lines). Standardize protocols using recombinant kinases (e.g., JAK3 or PARP1) and validate with positive controls (e.g., Olaparib for PARP). Replicate experiments with blinded samples and statistical analysis (ANOVA, p < 0.05) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Answer : Assess oral bioavailability (%F) in rodent models, plasma half-life (t1/2), and blood-brain barrier penetration via LC-MS/MS. Metabolite identification (e.g., CYP3A4-mediated demethylation of the methoxy group) is critical. Use allometric scaling to predict human dosing .

Q. Which computational models are suitable for predicting off-target interactions of this compound?

  • Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) and machine learning platforms (e.g., DeepChem) can predict off-target binding to GPCRs or ion channels. Validate with in vitro selectivity panels (e.g., Eurofins Cerep) .

Q. How can researchers address low yields in scale-up synthesis of this compound?

  • Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of indole to piperidine precursor) and use flow chemistry for exothermic steps. Catalytic hydrogenation (Pd/C or Pd(OH)2) improves benzyl deprotection efficiency compared to acidolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

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